molecular formula C5H11BF3K B1393132 Potassium trifluoro(neopentyl)borate CAS No. 1150655-02-9

Potassium trifluoro(neopentyl)borate

Cat. No.: B1393132
CAS No.: 1150655-02-9
M. Wt: 178.05 g/mol
InChI Key: QPXOGXAOXXGHLX-UHFFFAOYSA-N
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Description

Potassium trifluoro(neopentyl)borate (CAS: 1150655-02-9) is a stable organoboron reagent with the molecular formula C₅H₁₁BF₃K (MW: ~196.06 g/mol). It belongs to the class of potassium trifluoro(organo)borates, which are widely used in cross-coupling reactions due to their enhanced stability and reactivity compared to boronic acids or esters . The neopentyl (2,2-dimethylpropyl) group introduces significant steric bulk, which influences its solubility and reactivity in organometallic transformations. This compound is typically synthesized via SN2 displacement reactions, as seen in the preparation of structurally related potassium alkoxymethyltrifluoroborates .

Properties

IUPAC Name

potassium;2,2-dimethylpropyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXOGXAOXXGHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674898
Record name Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-)
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Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150655-02-9
Record name Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium (2,?2-?dimethylpropyl)?trifluoroborate
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Potassium trifluoro(neopentyl)borate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with palladium complexes, facilitating the transmetalation step in the coupling reaction. The nature of these interactions involves the transfer of organic groups from boron to palladium, which is crucial for the formation of new carbon-carbon bonds.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can impact the activity of voltage-gated potassium channels, which are essential for cellular proliferation and metabolic reprogramming. Additionally, this compound may alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in Suzuki–Miyaura coupling, this compound undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds. This process involves the transfer of organic groups from boron to palladium, which is a key step in the coupling reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and long shelf-life, making it suitable for various biochemical applications. Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of this compound may lead to cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, the compound may interact with enzymes involved in the synthesis and degradation of organic molecules, altering the balance of metabolic pathways. These interactions can have significant effects on cellular function and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can vary depending on the cell type and experimental conditions. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or other cellular structures, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Biological Activity

Potassium trifluoro(neopentyl)borate (K[B(CH2C(CH3)3)F3]) is a boron-containing compound notable for its applications in organic synthesis, particularly in carbon–carbon bond formation. Its biological activity, while less extensively studied than its chemical properties, reveals intriguing potential in various biochemical contexts.

This compound is primarily utilized in nucleophilic substitution reactions and cross-coupling processes, such as the Suzuki–Miyaura reaction. The trifluoromethyl group significantly influences the compound's reactivity and selectivity due to its electron-withdrawing nature, which reduces nucleophilicity compared to other boron compounds like trialkoxyboronates.

Key Properties:

  • Molecular Weight: 178.05 g/mol
  • Chemical Formula: C5H11BF3K
  • Boiling Point: Not specified
  • Solubility: Generally low solubility in water, but can interact with various electrophiles in organic solvents.

Enzymatic Interactions

Recent studies have indicated that organotrifluoroborates, including this compound, may act as inhibitors of serine proteases. They were observed to function as non-covalent, competitive inhibitors of enzymes such as trypsin and α-chymotrypsin. The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition .

Toxicological Studies

A study investigating the toxicological properties of similar organotrifluoroborates reported that exposure did not significantly alter key biochemical markers such as lipid peroxidation levels, catalase activity, or glutathione S-transferase activity in animal models . This suggests a relatively low toxicity profile under specific conditions.

Comparative Analysis with Related Compounds

The following table compares this compound with similar boron-containing compounds regarding their structural features and biological implications:

Compound NameStructure FeaturesUnique Properties
Potassium trifluoro(propyl)borateTrifluoromethyl group with propylLess sterically hindered; higher nucleophilicity
Potassium phenyltrifluoroborateTrifluoromethyl group with phenylDifferent reactivity patterns; used in diverse coupling
Potassium bis(trifluoromethyl)borateMultiple trifluoromethyl groupsEnhanced electron-withdrawing effects; more reactive

Case Studies and Applications

  • Suzuki-Miyaura Coupling : this compound has been effectively employed in Suzuki-Miyaura reactions to synthesize complex organic molecules, including pharmaceuticals. Its steric bulk allows for selective reactions where regioselectivity is crucial .
  • Nitration Reactions : Research has also explored its use in transition-metal-free nitration of arylboronic acids, demonstrating good yields and broad functional group tolerance when coupled with nitrosating agents .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(neopentyl)borate is in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an electrophile, typically in the presence of a palladium catalyst.

  • Mechanism : The tetracoordinate nature of organotrifluoroborates allows them to act as nucleophiles while masking the inherent reactivity of the C-B bond. This property enables them to withstand various synthetic transformations before being activated for coupling .
  • Case Study : Research has demonstrated successful cross-coupling of this compound with alkenyl bromides using palladium catalysts, yielding products with high efficiency .

2.2 Nucleophilic Substitution Reactions

This compound also participates in nucleophilic substitution reactions where it reacts with electrophiles to form new carbon-carbon bonds.

  • Example : The compound has been used to synthesize substituted purines through cross-coupling with halopurines, highlighting its utility in producing biologically active compounds .

Advantages Over Other Boron Reagents

This compound offers several advantages compared to traditional boronic acids:

  • Stability : It remains stable under oxidative conditions, making it suitable for reactions that would otherwise degrade boronic acids .
  • Functional Group Tolerance : The compound can tolerate a wide range of functional groups, allowing for diverse applications in complex molecule synthesis .

Materials Science Applications

Beyond organic synthesis, this compound has potential applications in materials science:

  • Polymer Chemistry : Its unique properties enable its use in developing new materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance their chemical resistance and mechanical properties .

Comparison with Similar Compounds

Structural and Physical Properties

The steric and electronic profiles of substituents on potassium trifluoro(organo)borates critically impact their behavior. Below is a comparison of key physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Characteristics Key Structural Feature
Potassium trifluoro(neopentyl)borate C₅H₁₁BF₃K 196.06 Low solubility in organic solvents Highly sterically hindered
Potassium trifluoro(methyl)borate CH₃BF₃K 132.00 Moderate solubility Minimal steric hindrance
Potassium 3-phenylpropyltrifluoroborate C₉H₁₁BF₃K 226.09 Low to moderate Aromatic substituent
Potassium trifluoro(allyl)borate C₃H₅BF₃K 148.98 Moderate π-Conjugated system
Potassium trifluoro(oxetan-3-yl)borate C₃H₅BF₃KO 163.97 Not reported Oxygen-containing heterocycle

Key Observations :

  • Steric Effects : The neopentyl group’s bulk reduces solubility in organic solvents compared to linear alkyl or aromatic substituents .
  • Electronic Effects : Electron-withdrawing groups (e.g., aryl) enhance stability, while allyl groups enable π-bond participation in reactions .

Reactivity in Cross-Coupling Reactions

Reactivity varies significantly with substituent steric/electronic profiles:

Compound Reaction Type Yield (%) Conditions Reference
This compound Suzuki-Miyaura Coupling ~75* Pd catalyst, mild conditions
Potassium trifluoro(indenyl)borate Substitution Reaction 79 Brønsted acid catalysis
Potassium trifluoro(allyl)borate Allylation of Tosylimines 85–95 Pd pincer complex, neutral pH
Potassium trifluoro(vinyl)borate Cross-Coupling 60–70 Ni or Pd catalysts

Key Insights:

  • Neopentyl Group : Steric hindrance may reduce reaction rates but improve selectivity in crowded substrates .
  • Aromatic/Aryl Borates : Higher yields in electrophilic substitutions due to resonance stabilization .
  • Allyl/Vinyl Borates : Superior in π-bond-involving reactions (e.g., allylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(neopentyl)borate
Reactant of Route 2
Potassium trifluoro(neopentyl)borate

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